molecular formula C11H21FN2O2 B2510417 tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate CAS No. 2202263-12-3

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate

Cat. No.: B2510417
CAS No.: 2202263-12-3
M. Wt: 232.299
InChI Key: WYEDTEGPWDYPHT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate: is a chemical compound that has garnered attention in scientific research due to its unique molecular structure and reactivity This compound is characterized by the presence of a tert-butyl group, a fluorinated piperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. One common method includes the use of tert-butyl carbamate and a fluorinated piperidine in the presence of a suitable base and solvent. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A related compound with similar functional groups but lacking the fluorinated piperidine ring

Properties

IUPAC Name

tert-butyl N-[[(3R)-3-fluoropiperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTEGPWDYPHT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@]1(CCCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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